Scientific Field: Organic Chemistry
Summary of Application: “1-(3-Bromo-4-hydroxyphenyl)propan-2-one” is used as an intermediate in the field of organic synthesis.
Methods of Application/Experimental Procedures: The specific methods of application or experimental procedures can vary widely depending on the specific synthesis being performed.
Results/Outcomes: The outcomes of these syntheses can vary widely depending on the specific reactions being performed.
Scientific Field: Pharmacology
Summary of Application: Ketoamine compounds, such as “1-(3-Bromo-4-hydroxyphenyl)propan-2-one”, have been found to have anti-inflammatory effects.
Results/Outcomes: The specific results can vary depending on the specific tests being performed.
Summary of Application: “1-(3-Bromo-4-hydroxyphenyl)propan-2-one” can be used in the synthesis of benzofurans.
Methods of Application/Experimental Procedures: The compound can be used in a variety of reactions to synthesize benzofurans.
Scientific Field: Crystallography
Summary of Application: The crystal structure of “1-(3-Bromo-4-hydroxyphenyl)propan-2-one” has been analyzed.
Methods of Application/Experimental Procedures: The crystal structure was determined using X-ray crystallography.
Results/Outcomes: The results include detailed information about the arrangement of atoms within the crystal, including bond lengths and angles.
Summary of Application: “1-(3-Bromo-4-hydroxyphenyl)propan-2-one” has been used as an antigonadotropin.
Methods of Application/Experimental Procedures: The compound would be administered to an organism and the resulting effects on gonadotropin activity would be observed.
1-(3-Bromo-4-hydroxyphenyl)propan-2-one is an organic compound with the molecular formula C₉H₉BrO₂ and a molecular weight of 229.07 g/mol. This compound features a brominated aromatic ring, a hydroxyl group, and a ketone functional group, making it a versatile intermediate in organic synthesis. The presence of the bromine atom enhances its reactivity, while the hydroxyl group can engage in hydrogen bonding, influencing solubility and molecular interactions .
As there is limited research on this specific compound, its mechanism of action in any biological system is unknown.
Major products from these reactions may include derivatives such as 1-(3-hydroxyphenyl)propan-2-one and 1-(3-amino-4-hydroxyphenyl)propan-2-one.
Research indicates that 1-(3-Bromo-4-hydroxyphenyl)propan-2-one exhibits potential biological activities, including:
The synthesis of 1-(3-Bromo-4-hydroxyphenyl)propan-2-one can be achieved through multiple methods:
These methods highlight its role as an intermediate in synthesizing more complex organic compounds.
1-(3-Bromo-4-hydroxyphenyl)propan-2-one finds applications across various fields:
1-(3-Bromo-4-hydroxyphenyl)propan-2-one can be compared with several structurally similar compounds:
| Compound Name | Structural Features |
|---|---|
| 1-(4-Bromo-2-hydroxyphenyl)ethanone | Contains an ethanone group instead of propan-2-one |
| 2,6-Dibromo-4-(1-(3-bromo-4-hydroxyphenyl)-1-methylethyl)phenol | Additional bromine atoms with different substitution patterns |
| 1-(3-Bromo-4-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one | Features a dimethylamino group and an enone moiety |
These comparisons highlight the unique structural characteristics of 1-(3-Bromo-4-hydroxyphenyl)propan-2-one, particularly its specific functional groups that contribute to its reactivity and potential applications in medicinal chemistry.